molecular formula C6H5ClINO B8368705 (5-Chloro-6-iodo-3-pyridinyl)methanol

(5-Chloro-6-iodo-3-pyridinyl)methanol

Cat. No. B8368705
M. Wt: 269.47 g/mol
InChI Key: MVWHXUWLRUYPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-6-iodo-3-pyridinyl)methanol is a useful research compound. Its molecular formula is C6H5ClINO and its molecular weight is 269.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Chloro-6-iodo-3-pyridinyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-6-iodo-3-pyridinyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-Chloro-6-iodo-3-pyridinyl)methanol

Molecular Formula

C6H5ClINO

Molecular Weight

269.47 g/mol

IUPAC Name

(5-chloro-6-iodopyridin-3-yl)methanol

InChI

InChI=1S/C6H5ClINO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2

InChI Key

MVWHXUWLRUYPAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)I)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

DIBAL-H (3.37 ml, 3.37 mmol) was slowly added to a solution of ethyl 5-chloro-6-iodo-3-pyridinecarboxylate (500 mg, 1.605 mmol) in THF (10 ml) at −78° C. The solution turned yellow and was stirred at that temperature for 3 h and then still in the dry-ice bath allowed to slowly attain room temperature overnight. Next morning, TLC showed starting material remaining. The solution was cooled to −78° C. and DIBAL-H (3.37 ml, 3.37 mmol) was added. 3 h later it was allowed to warm to room temperature and after 2 h starting material was still observed. More DIBAL-H (6.74 ml) was added and the solution stirred at room temperature overnight. Full conversion was observed. Saturated, aqueous NaK-tartrate solution and EtOAc were added. Extraction, drying (MgSO4), filtration, and concentration afforded (5-chloro-6-iodo-3-pyridinyl)methanol (393 mg, 91%) as a brown solid pure enough to be used in the next step.
Quantity
3.37 mL
Type
reactant
Reaction Step One
Name
ethyl 5-chloro-6-iodo-3-pyridinecarboxylate
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.37 mL
Type
reactant
Reaction Step Three
Quantity
6.74 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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